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Compound Name: N-Methylidenenitrous amide

Cat. No.: B15429291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations pertinent to the study of N-
Methylidenenitrous amide (CH₂NNO), a molecule of interest in various chemical and

biological contexts. While direct, comprehensive computational studies on N-
Methylidenenitrous amide are not readily available in the current body of scientific literature,

this guide leverages high-level theoretical methodologies applied to its parent molecule,

nitrosamide (H₂NNO), to provide a foundational understanding and a procedural framework for

future investigations.

Introduction to N-Methylidenenitrous Amide
N-Methylidenenitrous amide (CH₂NNO) is a chemical species characterized by a

methylidene group attached to the nitrogen atom of a nitrosamide core. The electronic structure

and reactivity of such molecules are of significant interest due to the presence of the nitroso

group, which is a known feature in a variety of biologically active and potentially carcinogenic

compounds. Understanding the fundamental properties of N-Methylidenenitrous amide
through computational chemistry can provide valuable insights into its stability, reactivity, and

potential interactions in biological systems, aiding in fields such as toxicology and drug

development.
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The accurate theoretical characterization of nitrosamides necessitates the use of high-level

quantum chemical methods that can adequately capture electron correlation effects. Based on

detailed studies of the parent nitrosamide (H₂NNO), the following section outlines a robust

computational protocol.

Experimental Protocols: A High-Level Ab Initio Approach
A state-of-the-art approach for obtaining reliable structural and energetic information for

nitrosamides involves coupled-cluster theory with single, double, and perturbative triple

excitations [CCSD(T)] in conjunction with an extrapolation to the complete basis set (CBS) limit.

This methodology has been successfully applied to elucidate the structure of nitrosamide

(H₂NNO) and serves as a gold standard for similar molecules.

The key steps in this computational protocol are as follows:

Geometry Optimization: The molecular geometry is optimized using the CCSD(T) method

with a large, correlation-consistent basis set, such as augmented correlation-consistent

polarized valence triple zeta (aug-cc-pVTZ). This step is crucial for locating the minimum

energy structure on the potential energy surface.

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational

frequencies are calculated at the same level of theory. These calculations serve two

purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no

imaginary frequencies) and to provide theoretical vibrational spectra that can be compared

with experimental data.

Complete Basis Set (CBS) Extrapolation: To obtain highly accurate energies, single-point

energy calculations are performed with a series of increasingly larger correlation-consistent

basis sets (e.g., aug-cc-pVXZ, where X = T, Q, 5). These energies are then extrapolated to

the CBS limit to minimize the error associated with the finite basis set approximation.

Core-Valence and Relativistic Corrections: For even higher accuracy, corrections for core-

valence electron correlation and scalar relativistic effects can be included in the total energy

calculation.

The logical workflow for these high-level quantum chemical calculations is depicted in the

following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15429291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Define Molecular System
(e.g., CH₂NNO)

Geometry Optimization
(CCSD(T)/aug-cc-pVTZ)

Vibrational Frequency
Calculation

Single-Point Energy Calculations
(aug-cc-pVXZ, X=T,Q,5)
and CBS Extrapolation

Optimized Geometry

Vibrational Frequencies

Core-Valence and
Relativistic Corrections High-Accuracy Energy

Click to download full resolution via product page

Figure 1: A logical workflow for high-level quantum chemical calculations of nitrosamides.

Quantitative Data: Insights from the Parent
Nitrosamide (H₂NNO)
As of this writing, a detailed computational study providing optimized geometry and vibrational

frequencies specifically for N-Methylidenenitrous amide (CH₂NNO) has not been identified in

the peer-reviewed literature. However, the structural parameters of the parent molecule,

nitrosamide (H₂NNO), have been precisely determined through a combination of rotational

spectroscopy and high-level quantum chemical calculations. These data provide a valuable

reference for understanding the core nitrosamide moiety.

The structural relationship between nitrosamide and N-Methylidenenitrous amide is illustrated

below.

Figure 2: Structural relationship between nitrosamide and N-Methylidenenitrous amide.

The experimentally and computationally determined structural parameters for nitrosamide

(H₂NNO) are summarized in the following table. These values offer a baseline for estimating

the geometry of the NNO group in N-Methylidenenitrous amide.
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Parameter H₂NNO (Experimental) H₂NNO (CCSD(T)/CBS)

Bond Lengths (Å)

N-N 1.342 1.345

N=O 1.206 1.205

N-H 1.015 1.014

Bond Angles (°)

∠NNO 113.7 113.5

∠HNN 118.9 119.1

∠HNH 118.8 118.7

Table 1: Structural Parameters of Nitrosamide (H₂NNO). Data adapted from McCarthy et al., J.

Chem. Phys. 147, 134301 (2017).

Future Directions and Applications
The computational framework outlined in this guide provides a clear path for future theoretical

investigations into N-Methylidenenitrous amide and its derivatives. By applying these high-

level methods, researchers can:

Determine the precise molecular structure and energetics of N-Methylidenenitrous amide.

Predict its vibrational spectra, which can aid in its experimental detection and

characterization.

Investigate its chemical reactivity, including reaction mechanisms and barrier heights for

various transformations.

Explore its interaction with biological macromolecules, such as DNA and proteins, to

understand its potential biological activity and toxicity.

For professionals in drug development, such computational studies can be invaluable for the

early-stage assessment of potential drug candidates containing the nitrosamide or related
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functionalities, helping to identify potential liabilities and guide the design of safer and more

effective therapeutics. The continued application of advanced computational chemistry will

undoubtedly play a crucial role in advancing our understanding of this important class of

molecules.

To cite this document: BenchChem. [Quantum Chemical Insights into N-Methylidenenitrous
Amide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15429291#quantum-chemical-calculations-for-n-
methylidenenitrous-amide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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